

Filanesib: A Kinesin Spindle Protein Inhibitor for Hematological Malignancies

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Compound of Interest

Compound Name: *Filanesib*

Cat. No.: *B612139*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

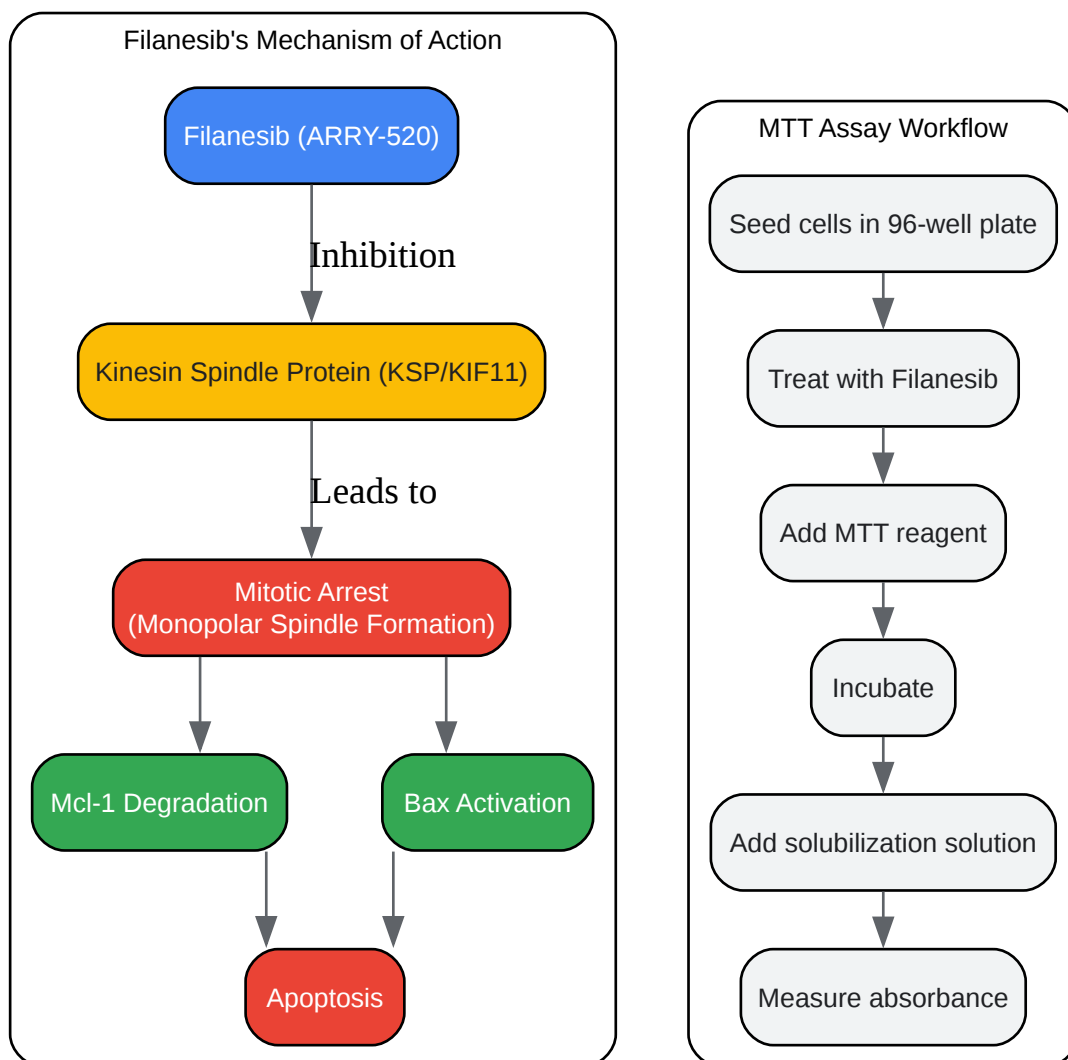
Filanesib (ARRY-520) is a potent and selective small-molecule inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11. KSP is a crucial motor protein for the formation of the bipolar mitotic spindle during cell division. By inhibiting KSP, **Filanesib** induces mitotic arrest, leading to apoptosis in rapidly proliferating cancer cells. This mechanism of action makes it a compelling therapeutic target in hematological malignancies, which are often characterized by high rates of cell division. This technical guide provides a comprehensive overview of the preclinical and clinical development of **Filanesib**, focusing on its therapeutic potential in hematological cancers. We will delve into its mechanism of action, summarize key quantitative data from preclinical and clinical studies, provide detailed experimental protocols for its evaluation, and visualize its signaling pathways and experimental workflows.

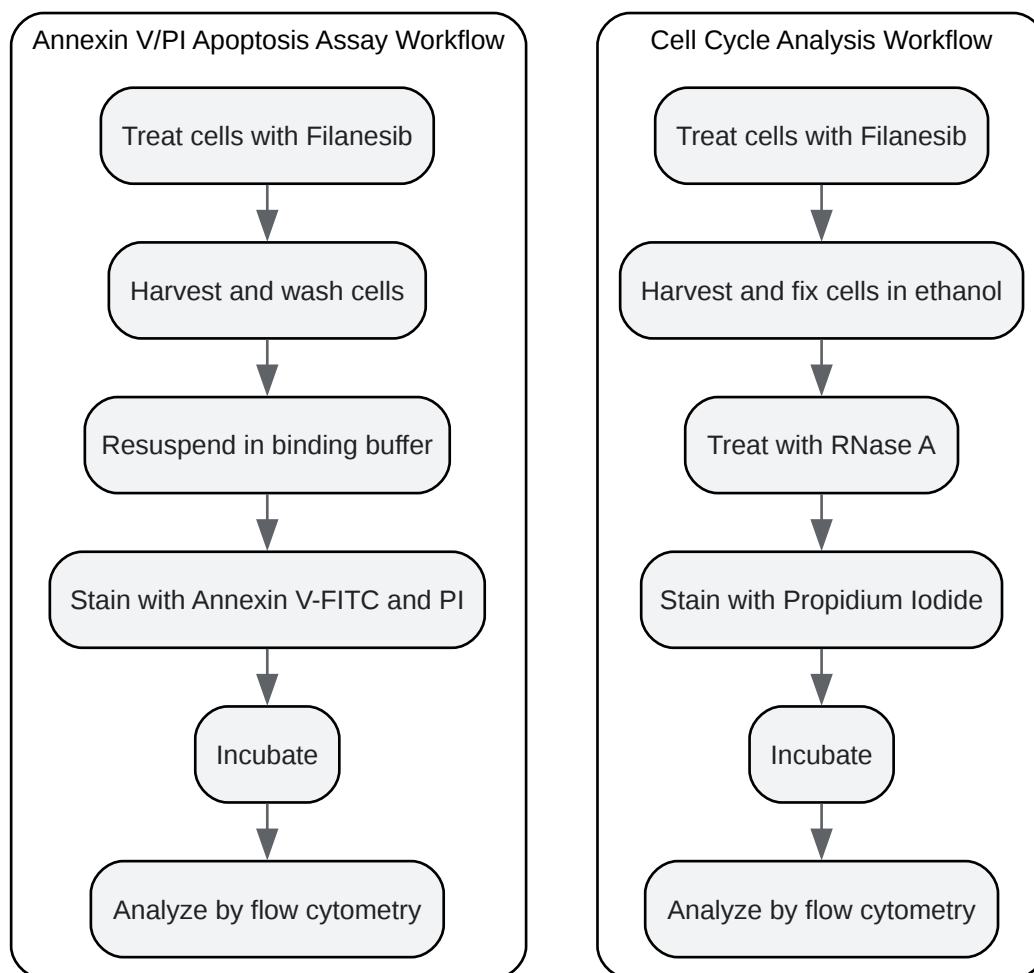
Introduction

Traditional chemotherapeutic agents targeting mitosis, such as taxanes and vinca alkaloids, have shown efficacy in treating various cancers but are often associated with significant side effects due to their impact on microtubule dynamics in non-cancerous cells. **Filanesib** represents a more targeted approach by specifically inhibiting KSP, a protein primarily expressed in dividing cells. This specificity suggests a potentially more favorable therapeutic window. This guide will explore the scientific rationale and accumulated evidence for the use of **Filanesib** in hematological malignancies.

Mechanism of Action

Filanesib functions as a non-competitive, allosteric inhibitor of KSP. Its binding to KSP prevents the protein from hydrolyzing ATP, a process essential for its motor activity along microtubules. This inhibition disrupts the proper separation of centrosomes, leading to the formation of monopolar spindles and subsequent mitotic arrest at the metaphase stage of the cell cycle. Prolonged mitotic arrest activates the intrinsic apoptotic pathway, a critical downstream effector of **Filanesib**'s anti-cancer activity. Key proteins involved in this process include the anti-apoptotic protein Mcl-1, which is depleted during mitotic arrest, and the pro-apoptotic protein BAX, which is activated.^{[1][2]}





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